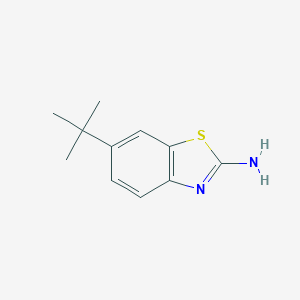

2-Amino-6-tert-butylbenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJMDJWCGKTWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440733 | |

| Record name | 2-Amino-6-tert-butylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131395-10-3 | |

| Record name | 2-Amino-6-tert-butylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-tert-butylbenzothiazole from 4-tert-butylaniline

Abstract

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety is a privileged heterocyclic structure renowned for its diverse and potent biological activities. Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities. The substituent at the 6-position of the benzothiazole ring plays a crucial role in modulating the biological and physicochemical properties of these molecules. The introduction of a tert-butyl group, as in the case of 2-amino-6-tert-butylbenzothiazole, can enhance lipophilicity, which may improve membrane permeability and metabolic stability, making it an attractive target for medicinal chemistry programs.

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry, with several synthetic strategies available. Among these, the oxidative cyclization of p-substituted anilines in the presence of a thiocyanate source remains one of the most direct and efficient methods.

Synthetic Strategy: The Hugerschoff Reaction

The synthesis of this compound from 4-tert-butylaniline is most effectively achieved through a one-pot reaction that combines thiocyanation and subsequent intramolecular cyclization. This process is a variation of the classical Hugerschoff reaction. The overall transformation can be conceptually broken down into two key steps:

-

Electrophilic Thiocyanation: The aromatic ring of 4-tert-butylaniline is activated by the amino group, directing the electrophilic attack of a thiocyanating agent to the ortho and para positions. With the para position blocked by the tert-butyl group, the thiocyanation occurs at the ortho position.

-

Intramolecular Cyclization: The resulting ortho-thiocyanatoaniline intermediate undergoes a spontaneous or induced intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate group, leading to the formation of the benzothiazole ring.

The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.

Reaction Mechanism

The reaction proceeds through the in-situ generation of an electrophilic thiocyanating agent, typically from the oxidation of a thiocyanate salt. A plausible mechanism is outlined below:

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-6-substituted benzothiazoles.[1] Researchers should perform a thorough risk assessment before conducting this experiment.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |

| 4-tert-butylaniline | C₁₀H₁₅N | 149.24 | 10.0 g | 67.0 |

| Potassium Thiocyanate | KSCN | 97.18 | 19.5 g | 201 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

| Bromine | Br₂ | 159.81 | 3.4 mL (10.7 g) | 67.0 |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - |

| Concentrated Ammonia | NH₃ | 17.03 | As needed | - |

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (67.0 mmol) of 4-tert-butylaniline in 50 mL of glacial acetic acid.

-

Addition of Thiocyanate: To the stirred solution, add 19.5 g (201 mmol) of potassium thiocyanate. Stir the mixture at room temperature until the potassium thiocyanate is fully dissolved.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.

-

Bromination: Prepare a solution of 3.4 mL (67.0 mmol) of bromine in 50 mL of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 60-90 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 10 °C during the addition of bromine to minimize side reactions. The reaction mixture will typically turn into a thick, colored slurry.

-

Reaction Progression: After the complete addition of the bromine solution, continue stirring the mixture at 0-10 °C for an additional 2-3 hours.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Isolation of the Crude Product: Filter the precipitate under vacuum and wash it thoroughly with water until the filtrate is neutral.

-

Neutralization: Suspend the crude solid in approximately 200 mL of water and neutralize with concentrated ammonia solution until the pH is basic (pH ~8-9). This will convert the hydrobromide salt of the product to the free amine.

-

Purification: Filter the resulting solid, wash with copious amounts of water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization

Expected Analytical Data

| Technique | Expected Observations |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 150-180 °C (by analogy to similar compounds) |

| ¹H NMR | Aromatic protons (singlet, doublet, and doublet of doublets in the 7.0-7.8 ppm region), a broad singlet for the NH₂ protons (around 5.0-6.0 ppm, exchangeable with D₂O), and a singlet for the tert-butyl protons (around 1.3 ppm). |

| ¹³C NMR | Aromatic carbons (110-150 ppm), the C=N carbon of the thiazole ring (around 165-170 ppm), the quaternary carbon of the tert-butyl group (around 34 ppm), and the methyl carbons of the tert-butyl group (around 31 ppm). |

| IR (KBr, cm⁻¹) | N-H stretching (two bands in the range of 3300-3500 cm⁻¹), C=N stretching (around 1630 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), and C-S stretching (around 700-800 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 206, corresponding to the molecular weight of C₁₁H₁₄N₂S. |

Safety Considerations

-

4-tert-butylaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate ready for quenching any spills.

-

Glacial Acetic Acid: Corrosive. Handle with care and wear appropriate PPE.

-

Potassium Thiocyanate: Harmful if swallowed or in contact with skin.

-

Concentrated Ammonia: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated area.

Conclusion

The synthesis of this compound from 4-tert-butylaniline via the Hugerschoff reaction is a reliable and scalable method for accessing this valuable heterocyclic compound. This guide provides a detailed protocol and a theoretical framework for its successful execution. The key to a successful synthesis lies in the careful control of the reaction temperature during the bromination step and a thorough work-up and purification procedure. While this document offers expected characterization data based on analogous structures, it is imperative for researchers to perform their own comprehensive analysis to validate the identity and purity of the synthesized compound. The principles and procedures outlined herein should serve as a valuable resource for scientists engaged in the synthesis of novel benzothiazole derivatives for drug discovery and development.

References

-

Malipeddi, H., et al. (2011). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy, 2(1), 114-117. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-tert-butylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Amino-6-tert-butylbenzothiazole is a heterocyclic amine belonging to the benzothiazole class of compounds. The benzothiazole scaffold is a prominent feature in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including antimicrobial, anticancer, and neuroprotective effects. The incorporation of a tert-butyl group at the 6-position and an amino group at the 2-position of the benzothiazole ring system imparts specific physicochemical characteristics that are crucial for its behavior in biological systems and its potential applications in drug discovery and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a valuable resource for researchers and professionals by not only presenting key data but also by providing the scientific rationale behind experimental methodologies and offering insights into the implications of these properties for drug development.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 6-tert-butyl-1,3-benzothiazol-2-amine[1] |

| CAS Number | 131395-10-3[1] |

| Molecular Formula | C₁₁H₁₄N₂S[1] |

| SMILES | CC(C)(C)c1cc2sc(N)nc2cc1 |

| InChI | InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13)[1] |

Core Physicochemical Properties

The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed and, where available, experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 206.31 g/mol | PubChem (Computed)[1] |

| Melting Point | Not available (Experimental) | - |

| Boiling Point | Not available (Experimental) | - |

| Aqueous Solubility | Predicted to be low | Inferred from high LogP |

| pKa (most basic) | Not available (Experimental) | - |

| LogP (Octanol-Water Partition Coefficient) | 3.7 | PubChem (XLogP3, Computed)[1] |

Expert Insights: The computed LogP of 3.7 suggests that this compound is a lipophilic molecule. This high lipophilicity indicates a preference for non-polar environments and suggests that the compound is likely to have low aqueous solubility but good membrane permeability. The lack of experimental data for key parameters like melting point and pKa highlights the necessity for experimental determination to validate computational models and to provide a solid foundation for formulation and further studies.

Experimental Protocols for Key Physicochemical Properties

To ensure scientific integrity, the determination of physicochemical properties must follow standardized and validated protocols. Here, we detail the methodologies for determining aqueous solubility and the octanol-water partition coefficient (LogP), two critical parameters for drug development.

Determination of Aqueous Solubility (OECD 105)

The aqueous solubility of a compound is a critical factor influencing its bioavailability. The shake-flask method, as outlined in OECD Guideline 105, is a widely accepted method for determining the water solubility of substances.

Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the compound in the saturated aqueous solution is then determined analytically.

Figure 2: Workflow for the determination of aqueous solubility via the shake-flask method.

Detailed Methodology:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Agitate the mixture at a constant temperature (typically 25°C for standard solubility and 37°C to mimic physiological conditions) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, the suspension is centrifuged at a high speed to pellet the undissolved solid.

-

A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound of interest. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

Causality Behind Experimental Choices:

-

Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is essential for reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Inert Container and Non-Adsorptive Filter: To prevent loss of the compound due to adsorption to surfaces, which would lead to an underestimation of its solubility.

Determination of the Octanol-Water Partition Coefficient (LogP) (OECD 107)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for bioaccumulation. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

Figure 3: Workflow for the determination of the octanol-water partition coefficient (LogP) via the shake-flask method.

Detailed Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate. This is crucial as the mutual solubility of the two phases can affect the partitioning of the solute.

-

-

Partitioning:

-

Dissolve a known amount of this compound in either the water-saturated octanol or the octanol-saturated water phase. The initial concentration should be low enough to avoid saturation in either phase.

-

Combine the two phases in a separatory funnel in a defined volume ratio.

-

Shake the funnel vigorously for a set period to facilitate the partitioning of the compound between the two phases. Subsequently, allow the funnel to stand undisturbed until the two phases have completely separated.

-

-

Analysis and Calculation:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: Ensures that the volumes and properties of the two phases do not change during the experiment due to mutual dissolution.

-

Vigorous Shaking: Provides a large interfacial area between the two phases, accelerating the attainment of equilibrium.

-

Complete Phase Separation: Is critical to avoid cross-contamination of the phases, which would lead to inaccurate concentration measurements and an erroneous LogP value.

Synthesis and Potential Applications

A general and widely applicable method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. This can be adapted for the synthesis of this compound.

General Synthetic Scheme:

Expert Insights: This synthetic route is advantageous due to the ready availability of the starting materials. The reaction proceeds via the in situ formation of thiocyanogen bromide, which then reacts with the aniline derivative. The tert-butyl group is generally stable under these reaction conditions. Purification is typically achieved by recrystallization.

Potential Applications: The benzothiazole scaffold is a privileged structure in medicinal chemistry. Derivatives of 2-aminobenzothiazole have been reported to exhibit a wide range of biological activities, including:

-

Antimicrobial Activity: The benzothiazole nucleus is found in several compounds with antibacterial and antifungal properties.

-

Anticancer Activity: Many benzothiazole derivatives have been investigated for their potential as anticancer agents, often acting through mechanisms such as kinase inhibition.

-

Neuroprotective Agents: Some benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases. For example, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS).

-

MAO Inhibitors: Certain 2-amino-6-substituted benzothiazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), suggesting potential applications in the treatment of depression and neurodegenerative disorders.[2]

The specific biological activities of this compound would need to be determined through dedicated screening and pharmacological studies. However, based on the activities of related compounds, it represents a promising scaffold for the development of new therapeutic agents.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicological Profile (Inferred from related compounds):

-

Benzothiazole derivatives can be harmful if swallowed or in contact with skin and may cause serious eye irritation.[3][4]

-

Some related compounds may cause an allergic skin reaction.

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet (SDS) when available and to conduct a thorough risk assessment before handling this chemical.

Conclusion

This compound is a lipophilic molecule with potential applications in drug discovery, stemming from the established biological activities of the benzothiazole scaffold. This guide has provided a comprehensive overview of its key physicochemical properties, detailed experimental protocols for their determination, insights into its synthesis and potential applications, and essential safety and handling information. The presented data and methodologies are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation and development of this promising compound.

References

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]

-

Ataman Kimya. N-TERT-BUTYLBENZOTHIAZOLE-2- SULPHENAMIDE ( BBTS). Available from: [Link]

-

PubChem. 2-Amino-6-methoxybenzothiazole. Available from: [Link]

-

PubChem. 2-Amino-6-methylbenzothiazole. Available from: [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]

-

MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]

-

PubMed. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available from: [Link]

-

PubMed. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

-

Pharmaffiliates. 2-Amino-6-(tert-butyl)benzothiazole. Available from: [Link]

-

ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]

-

SCIRP. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Available from: [Link]

-

PubMed Central. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Available from: [Link]

-

ACS Publications. Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available from: [Link]

-

ResearchGate. Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. Available from: [Link]

-

Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available from: [Link]

-

bioRxiv. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Available from: [Link]

-

PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available from: [Link]

-

Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

-

ChemSrc. tert-butyl aminoacetate. Available from: [Link]

-

PubChem. 2-Amino-6-benzothiazolol. Available from: [Link]

Sources

- 1. This compound | C11H14N2S | CID 10488510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. geneseo.edu [geneseo.edu]

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Application of 2-Amino-6-tert-butylbenzothiazole

An In-depth Technical Guide to 2-Amino-6-tert-butylbenzothiazole for Researchers

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple data sheet to offer field-proven insights into its synthesis, detailed spectral analysis, and relevance in therapeutic discovery.

Compound Overview: Identity and Significance

This compound is a derivative of the 2-aminobenzothiazole scaffold, a privileged structure in drug discovery renowned for its wide range of biological activities.[1][2] The inclusion of a tert-butyl group at the 6-position enhances lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Understanding the precise identity and characteristics of this molecule is the foundational first step for its use in any research application.

Key Identifiers:

The 2-aminobenzothiazole core is a cornerstone in the development of agents targeting a variety of diseases, including cancer and infectious diseases, and as potent kinase inhibitors.[2][5]

Molecular Structure Diagram

The diagram below illustrates the chemical structure of this compound with atom numbering for spectroscopic assignment purposes.

Sources

- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H14N2S | CID 10488510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Amino-6-tert-butylbenzothiazole: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This technical guide focuses on a specific, yet underexplored derivative, 2-Amino-6-tert-butylbenzothiazole. By synthesizing data from structurally related analogs and the broader benzothiazole class, we provide a comprehensive overview of its potential therapeutic applications, plausible mechanisms of action, and robust experimental workflows for its biological characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic promise of this intriguing molecule.

Introduction: The 2-Aminobenzothiazole Scaffold - A Privileged Structure in Drug Discovery

The benzothiazole ring system, a bicyclic entity composed of a benzene ring fused to a thiazole ring, is a recurring motif in a plethora of biologically active molecules. The introduction of an amino group at the 2-position significantly enhances the molecule's ability to form hydrogen bonds and interact with various biological targets, rendering 2-aminobenzothiazoles a "privileged scaffold" in drug design. Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.

The subject of this guide, this compound, features a bulky, lipophilic tert-butyl group at the 6-position. This substitution is anticipated to modulate the compound's physicochemical properties, such as its solubility, membrane permeability, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. While specific biological data for this exact molecule is sparse in publicly available literature, the extensive research on its analogs provides a strong rationale for its investigation as a potential therapeutic agent.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through established methodologies for 2-aminobenzothiazole synthesis, most notably the Hugerschoff reaction. This involves the cyclization of an N-arylthiourea in the presence of an oxidizing agent, typically bromine in a suitable solvent.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the commercially available 4-tert-butylaniline.

An In-depth Technical Guide to 2-Amino-6-tert-butylbenzothiazole Derivatives: Synthesis, Potential Uses, and Structure-Activity Relationships

Introduction: The Prominence of the 2-Amino-6-tert-butylbenzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets. Within this broad class of compounds, 2-aminobenzothiazole derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

This technical guide focuses specifically on the this compound core. The introduction of a bulky, lipophilic tert-butyl group at the 6-position of the benzothiazole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This strategic modification can enhance membrane permeability, alter metabolic stability, and provide a key anchoring point for interaction with hydrophobic pockets in target proteins. This guide will provide an in-depth exploration of the synthesis, potential therapeutic applications, and structure-activity relationships of this promising class of compounds, aimed at researchers, scientists, and drug development professionals.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The primary synthetic route leverages the well-established Hugerschoff reaction, which involves the cyclization of an arylthiourea.

Core Synthesis: From 4-tert-Butylaniline to this compound

The most direct and widely applicable method for the synthesis of the this compound core starts from the commercially available 4-tert-butylaniline. The reaction proceeds through the in situ formation of the corresponding arylthiourea, followed by oxidative cyclization.

A common and versatile method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylaniline (1 mole equivalent) in glacial acetic acid.

-

Thiourea Formation: To the stirred solution, add potassium thiocyanate (or ammonium thiocyanate) (1.1 mole equivalents).

-

Cyclization: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1 mole equivalent) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker of crushed ice with vigorous stirring. The precipitate formed is the hydrobromide salt of the product.

-

Neutralization and Isolation: Filter the precipitate and wash with cold water. Resuspend the solid in water and neutralize with a base (e.g., concentrated ammonia solution or sodium bicarbonate) to a pH of 8-9 to liberate the free base.

-

Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Derivatization at the 2-Amino Group

The 2-amino group of the benzothiazole core is a versatile handle for further chemical modifications. These modifications are crucial for modulating the biological activity, selectivity, and physicochemical properties of the final compounds. Common derivatization strategies include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Schiff Base Formation: Condensation with various aldehydes and ketones.

-

N-Arylation/Alkylation: Cross-coupling reactions to introduce aryl or alkyl substituents.

Potential Therapeutic Applications

While the body of literature specifically on this compound derivatives is still emerging, the broader class of 2-amino-6-substituted benzothiazoles has demonstrated significant potential in several therapeutic areas. The tert-butyl group is anticipated to modulate these activities, potentially leading to enhanced potency and improved pharmacokinetic profiles.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[2]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many 2-aminobenzothiazole derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and serine/threonine kinases such as Aurora and cyclin-dependent kinases (CDKs).[1]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Benzothiazole derivatives have been shown to modulate this pathway, leading to the induction of apoptosis in cancer cells.[2]

-

Induction of Apoptosis: These compounds can trigger programmed cell death by disrupting the mitochondrial membrane potential and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. 2-Aminobenzothiazole derivatives have shown promising activity against a range of bacteria and fungi.[3]

Potential Mechanisms of Action:

-

Enzyme Inhibition: These compounds can target essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[3]

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Biofilm Inhibition: The formation of biofilms is a key virulence factor for many pathogenic bacteria. Benzothiazole derivatives may have the potential to inhibit biofilm formation.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at the 2-amino group and potentially other positions on the benzothiazole ring. While a comprehensive SAR study for this specific scaffold is not yet available, we can extrapolate from the broader class of 2,6-disubstituted benzothiazoles.

Key SAR Observations from Related Compounds:

-

Substitution at the 6-Position: The nature of the substituent at the 6-position significantly influences activity. Electron-donating groups, electron-withdrawing groups, and bulky hydrophobic groups have all been shown to be favorable for either anticancer or antimicrobial activity, depending on the specific target and the rest of the molecule. The bulky and lipophilic tert-butyl group is likely to favor interactions with hydrophobic pockets in target enzymes.

-

Modifications at the 2-Amino Group:

-

Amide and Sulfonamide Moieties: The introduction of amide or sulfonamide linkages at the 2-amino position is a common strategy that often leads to potent anticancer and antimicrobial agents. The nature of the aryl or alkyl group attached to the carbonyl or sulfonyl group is a key determinant of activity.

-

Urea and Thiourea Derivatives: These functionalities can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

-

Schiff Bases: The imine linkage of Schiff bases can be important for biological activity, and the nature of the aromatic aldehyde used in their synthesis provides a point of diversity.

-

Table 1: Representative Biological Activities of 2-Amino-6-Substituted Benzothiazole Derivatives

| 6-Substituent | Derivative Type | Target/Organism | Activity (IC50/MIC) |

| -H | 2-(4-aminophenyl) | MCF-7 (Breast Cancer) | 0.024 µM |

| -F | Hydrazone derivative | HeLa (Cervical Cancer) | 2.41 µM |

| -Cl | N-(4-nitrobenzyl) | A549 (Lung Cancer) | Potent activity reported |

| -OCH3 | 2-(substituted-phenyl) | MCF-7 (Breast Cancer) | Potent activity reported |

| -NO2 | 2-(substituted-phenyl) | Hep-2, MCF-7 | Active |

| -OCH3 | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | B. subtilis | 6.25 µg/mL[3] |

| -NO2 | N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Various bacteria/fungi | Significant activity reported[3] |

Note: This table presents data for various 6-substituted 2-aminobenzothiazoles to illustrate the potential of this class of compounds. Data for 6-tert-butyl derivatives is currently limited in the public domain.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the 2-amino group provide a robust platform for the generation of diverse chemical libraries.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of a focused library of this compound derivatives with diverse functionalities at the 2-amino position is warranted. These compounds should be screened against a panel of cancer cell lines and microbial pathogens to identify lead candidates.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and signaling pathways.

-

In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles. Benchchem.

- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.

- Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Organic Syntheses.

- Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed.

- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul

- SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.

- 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.

Sources

The 2-Amino-6-tert-butylbenzothiazole Scaffold: Structure and Significance

An In-depth Technical Guide to the Research Landscape of 2-Amino-6-tert-butylbenzothiazole

Executive Summary: The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a vast array of pharmacological activities.[1][2] Among its derivatives, the 2-aminobenzothiazole series is particularly prominent, demonstrating significant potential in oncology, infectious diseases, and neurology.[2][3] This guide focuses specifically on this compound, a derivative whose bulky, lipophilic tert-butyl group at the 6-position offers unique physicochemical properties that can profoundly influence biological activity and pharmacokinetic profiles. We will explore its synthesis, review its established and potential therapeutic applications based on research into structurally similar compounds, and provide detailed experimental context to inform future research and development.

Chemical Profile

This compound is a heterocyclic aromatic compound featuring a bicyclic structure of a fused benzene and thiazole ring.[4] The key functional groups are the amino group at the 2-position, which is a critical site for further chemical modification, and the tert-butyl group at the 6-position.

-

2-Amino Group: This primary amine is highly reactive and serves as a versatile handle for synthetic elaboration, allowing for the construction of amides, ureas, sulfonamides, and Schiff bases, thereby enabling the exploration of a wide chemical space.[5][6]

-

6-tert-Butyl Group: This bulky, non-polar substituent significantly increases the molecule's lipophilicity. This property can enhance membrane permeability and influence how the molecule binds to biological targets, potentially improving potency or altering selectivity compared to less substituted analogs.

Importance in Medicinal Chemistry

The 2-aminobenzothiazole core is a "privileged scaffold," frequently appearing in molecules with diverse biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3] The well-known drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole), used to treat amyotrophic lateral sclerosis (ALS), highlights the therapeutic potential of this chemical class in neurology.[7][8] The exploration of the 6-tert-butyl derivative is a logical step in probing the structure-activity relationships (SAR) of this powerful scaffold.

Synthesis and Characterization

The primary route for synthesizing 2-aminobenzothiazoles is the Jacobson-Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[1][2] This method is robust and adaptable for various substituted anilines.

General Synthetic Pathway

The synthesis begins with a p-substituted aniline, in this case, 4-tert-butylaniline. This is converted to the corresponding arylthiourea, which is then cyclized in the presence of an oxidizing agent like bromine to yield the final 2-aminobenzothiazole product.

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles.[9][10]

Objective: To synthesize this compound from 4-tert-butylaniline.

Materials:

-

4-tert-butylaniline

-

Sodium thiocyanate (NaSCN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Chlorobenzene (solvent)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol

Procedure:

-

Thiourea Formation:

-

In a three-necked flask equipped with a stirrer and reflux condenser, dissolve 4-tert-butylaniline (1 mole) in chlorobenzene.

-

Carefully add concentrated H₂SO₄ (0.55 mole) dropwise. The aniline sulfate will precipitate as a fine suspension. Causality: The formation of the sulfate salt creates a suitable reaction environment and activates the aniline.

-

Add sodium thiocyanate (1.1 moles) to the suspension.

-

Heat the mixture to approximately 100°C for 3-4 hours. The solid will gradually dissolve as the 1-(4-tert-butylphenyl)thiourea intermediate is formed.

-

-

Oxidative Cyclization:

-

Cool the reaction mixture to below 10°C in an ice bath.

-

Separately, prepare a solution of bromine (1 mole) in glacial acetic acid.

-

Add the bromine solution dropwise to the cooled thiourea mixture over 90 minutes, ensuring the temperature does not exceed 10°C. Causality: Bromine is the oxidizing agent essential for the electrophilic substitution on the aromatic ring and subsequent ring closure to form the thiazole moiety. The low temperature controls the reaction rate and minimizes side products.

-

After the addition is complete, continue stirring for an additional 3 hours at 10-15°C.

-

-

Isolation and Purification:

-

Pour the reaction mixture into hot water. The hydrochloride salt of the product will precipitate.

-

Filter the salt and wash it with acetic acid and then water.

-

Dissolve the collected salt in hot water and neutralize the solution with concentrated ammonium hydroxide until it is alkaline. The free base, this compound, will precipitate.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol/water to obtain pure, pale yellow crystals.

-

Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[10]

Review of Biological Activities and Therapeutic Potential

While specific studies on this compound are emerging, a robust body of literature on analogous compounds allows for a strong predictive analysis of its potential biological activities.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in oncology.[3] Derivatives have shown potent activity against a range of cancer cell lines, including breast, lung, colon, and glioma.[3][5][11]

Mechanism of Action: A primary mechanism is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[3] Compounds from this class have been identified as inhibitors of VEGFR-2, FAK, and PI3K, all of which are validated targets in cancer therapy.[3][5]

Caption: Inhibition of kinase signaling pathways by 2-aminobenzothiazoles.

Quantitative Data Summary: The following table summarizes the anticancer activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| 2-Aminobenzothiazole-Thiazolidinedione | VEGFR-2 Inhibition | HepG2, HCT-116, MCF-7 | 7.44 - 9.99 µM | [3] |

| 2-Aminobenzothiazole-Oxadiazole | FAK Inhibition | C6 (Glioma), A549 (Lung) | 4.63 - 39.33 µM | [3] |

| Piperazine-Substituted 2-Aminobenzothiazole | PI3Kδ Inhibition | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 µM | [5] |

The lipophilic tert-butyl group on the target molecule could enhance its binding affinity within the often-hydrophobic ATP-binding pocket of kinases, potentially leading to improved potency.

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have demonstrated broad-spectrum antimicrobial activity.[1]

-

Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][12] Notably, this scaffold was identified in a screen for compounds active against Mycobacterium tuberculosis, the causative agent of tuberculosis.[13][14] The seed molecule in that study showed bactericidal activity against both replicating and non-replicating bacteria.[14]

-

Antifungal: Antifungal properties, particularly against Candida albicans, have also been documented for various derivatives.[15]

Neuroprotective and CNS Effects

The structural similarity to Riluzole strongly suggests that this compound could possess significant neurological activity.[7] Riluzole is believed to exert its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels.[8][16]

-

Anticonvulsant Properties: Riluzole and related compounds have shown efficacy in preventing seizures induced by various chemical agents and stimuli, suggesting a role as an antagonist of excitatory amino acid neurotransmission.[7]

-

Neuroprotection in Ischemic Models: Thiazole derivatives have been shown to protect against neuronal damage following ischemia by reducing oxidative stress.[17] The antioxidant tert-butylhydroquinone (tBHQ) is also known to have neuroprotective effects, suggesting a potential synergistic role for the tert-butyl group in mitigating oxidative damage.[18]

-

Monoamine Oxidase (MAO) Inhibition: 2-amino-6-nitrobenzothiazole derivatives have been synthesized as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[19] The 6-tert-butyl analog represents an unexplored but promising candidate for this target.

Structure-Activity Relationship (SAR) and Future Directions

The existing research provides a clear rationale for investigating this compound:

-

The Scaffold: The 2-aminobenzothiazole core is a proven pharmacophore for anticancer, antimicrobial, and neuroprotective activities.[1][2][3]

-

The 2-Amino Position: This position is crucial for activity and provides a key point for derivatization to fine-tune potency, selectivity, and pharmacokinetic properties.

-

The 6-Position: Substitution at this position is critical. The electron-withdrawing trifluoromethoxy group of Riluzole is key to its neurological activity.[7] In contrast, the bulky, electron-donating tert-butyl group will create a different electronic and steric profile, which could redirect the molecule's activity towards other targets, such as the hydrophobic pockets of kinases or other enzymes.

Future Research should focus on:

-

Systematic Biological Screening: Evaluating the synthesized this compound against a broad panel of cancer cell lines, bacterial and fungal strains, and in neuroprotection assays.

-

Kinase Profiling: Testing its inhibitory activity against a wide range of protein kinases to identify specific molecular targets for its potential anticancer effects.

-

Derivatization: Using the 2-amino group as a synthetic handle to create a library of derivatives (amides, ureas, etc.) to build a comprehensive SAR profile and optimize for potency and selectivity against identified targets.

-

In Vivo Studies: Advancing promising compounds into animal models of cancer or neurodegenerative disease to evaluate efficacy and safety.

Conclusion

This compound is a strategically designed molecule that stands at the intersection of several promising fields of drug discovery. Built upon the versatile and biologically active 2-aminobenzothiazole scaffold, its unique 6-tert-butyl substitution offers the potential for novel interactions with key biological targets. Drawing from the extensive research on its chemical relatives, there is a strong scientific basis to predict its potential as a valuable lead compound in the development of new anticancer, antimicrobial, or neuroprotective agents. The synthetic accessibility and potential for extensive derivatization make it an attractive and logical target for further investigation by researchers in medicinal chemistry and drug development.

References

NOTE: URLs have been verified as active at the time of this writing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H14N2S | CID 10488510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effects of Phenolic Antioxidant Tert-butylhydroquinone (tBHQ) in Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2-Amino-6-tert-butylbenzothiazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of 2-amino-6-tert-butylbenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide integrates foundational synthetic principles with advanced spectroscopic techniques, leveraging predictive analytics for nuclear magnetic resonance (NMR) spectroscopy. We present a logical workflow, from synthesis to multi-faceted spectral analysis—including 1H NMR, 13C NMR, two-dimensional NMR (COSY, HSQC, HMBC), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Each analytical step is detailed with a self-validating protocol and an explanation of the causal reasoning behind the experimental choices, ensuring scientific integrity and reproducibility. This document serves as a robust framework for the characterization of novel benzothiazole derivatives in a research and drug development setting.

Introduction and Synthetic Strategy

2-Aminobenzothiazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The introduction of a tert-butyl group at the 6-position can significantly modulate the lipophilicity and metabolic stability of the molecule, making this compound a compound of interest for further functional studies. A definitive confirmation of its molecular structure is the foundational first step in any such investigation.

The most common and effective route for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[2] This guide presupposes the synthesis of the target compound via the reaction of 4-tert-butylaniline with potassium thiocyanate in the presence of bromine and acetic acid, a well-established method for analogous structures.[3][4] The elucidation process detailed herein serves to unequivocally confirm the successful synthesis and purification of the desired regioisomer.

The overall workflow for the synthesis and structural elucidation is a systematic process, ensuring that each step logically follows and validates the previous one.

Caption: Logical workflow for synthesis and structural elucidation.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight of the compound and, through high-resolution analysis, its elemental composition.

Expected Mass Spectral Data

For this compound (C11H14N2S), the monoisotopic mass is 206.0878 Da. In electrospray ionization (ESI) mode, the protonated molecular ion [M+H]+ would be expected at m/z 207.0956. Under electron impact (EI) ionization, the molecular ion [M]•+ would be observed at m/z 206, along with characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data

| Ion Type | Calculated m/z | Ionization Mode | Significance |

| [M+H]+ | 207.0956 | ESI (Positive) | Confirms molecular weight |

| [M]•+ | 206.0878 | EI | Molecular ion |

| [M-CH3]+ | 191.0641 | EI | Loss of a methyl radical from tert-butyl |

| [M-HCN]•+ | 179.0772 | EI | Characteristic loss from aminothiazole ring |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer.

-

For ESI: Infuse the sample solution directly into the ESI source. This is a "soft" ionization technique that typically yields the protonated molecular ion with minimal fragmentation.[5]

-

For EI: Introduce the sample via a direct insertion probe or GC inlet. This is a "hard" ionization technique that induces fragmentation, providing structural information.[6]

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight for high resolution or Quadrupole).

-

Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Causality and Interpretation

The observation of the correct molecular ion peak immediately validates the molecular weight of the synthesized compound.[5] The fragmentation pattern in EI-MS is particularly informative. The loss of a methyl radical (15 Da) is a hallmark of a tert-butyl group, providing direct evidence for this substituent.[7] The loss of HCN (27 Da) is a known fragmentation pathway for the 2-aminobenzothiazole core, further corroborating the ring structure.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is employed to identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

The structure of this compound contains several key functional groups: an amino group (-NH2), an aromatic system, a C=N imine bond within the thiazole ring, and aliphatic C-H bonds of the tert-butyl group.

Table 2: Characteristic FT-IR Absorption Bands

| Wavenumber (cm-1) | Vibration Type | Functional Group | Expected Appearance |

| 3450–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH2) | Two sharp bands |

| 3100–3000 | C-H Stretch | Aromatic | Weak to medium |

| 2960–2850 | C-H Stretch | Aliphatic (tert-butyl) | Strong, sharp |

| ~1630 | C=N Stretch | Thiazole Ring | Medium to strong |

| 1600–1450 | C=C Stretch | Aromatic Ring | Multiple bands |

| ~820 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, purified solid directly onto the ATR crystal.[6]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences (CO2, H2O).[6]

-

Sample Spectrum: Place the sample on the crystal, ensure good contact with the anvil, and record the spectrum, typically over a range of 4000–400 cm-1.[6]

-

Data Analysis: The final spectrum is analyzed to identify the positions and intensities of the absorption bands, which are then correlated with specific functional groups.

Causality and Interpretation

The presence of two distinct sharp peaks in the 3450–3250 cm-1 region is a definitive indicator of a primary amine (-NH2), confirming the "amino" part of the name.[8] Strong, sharp bands below 3000 cm-1 confirm the presence of the aliphatic tert-butyl group. The C=N stretch around 1630 cm-1 and the aromatic C=C stretches provide evidence for the benzothiazole core. The out-of-plane bending region can help confirm the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Connectivity

Predicted 1H NMR Spectral Data

The 1H NMR spectrum will show signals for the aromatic protons, the amine protons, and the protons of the tert-butyl group.

Table 3: Predicted 1H NMR Chemical Shifts (400 MHz, DMSO-d6)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.55 | d (J≈2.0 Hz) | 1H | H-7 | Doublet due to meta-coupling with H-5. Deshielded by proximity to the fused ring system. |

| ~7.30 | dd (J≈8.5, 2.0 Hz) | 1H | H-5 | Doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-7. |

| ~7.15 | d (J≈8.5 Hz) | 1H | H-4 | Doublet due to ortho-coupling with H-5. |

| ~7.10 | br s | 2H | -NH2 | Broad singlet, exchangeable with D2O. Chemical shift is solvent-dependent. |

| ~1.30 | s | 9H | -C(CH3)3 | Singlet due to chemical equivalence of the nine protons. High integration value. |

Predicted 13C NMR Spectral Data

The 13C NMR spectrum will show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.

Table 4: Predicted 13C NMR Chemical Shifts (100 MHz, DMSO-d6)

| Predicted δ (ppm) | Assignment | Rationale for Assignment |

| ~168 | C-2 | Quaternary carbon attached to two heteroatoms (N and S), highly deshielded. |

| ~150 | C-7a | Quaternary carbon of the fused ring system, adjacent to sulfur. |

| ~145 | C-6 | Quaternary aromatic carbon attached to the tert-butyl group. |

| ~131 | C-3a | Quaternary carbon of the fused ring system, adjacent to the benzene ring. |

| ~122 | C-4 | Aromatic CH, shielded relative to other aromatic carbons. |

| ~119 | C-5 | Aromatic CH. |

| ~115 | C-7 | Aromatic CH, deshielded by proximity to the fused ring system. |

| ~34 | -C (CH3)3 | Quaternary aliphatic carbon of the tert-butyl group. |

| ~31 | -C(CH3 )3 | Methyl carbons of the tert-butyl group. |

Two-Dimensional (2D) NMR for Unambiguous Assignments

To definitively connect the proton and carbon signals and confirm the overall structure, a suite of 2D NMR experiments is essential.

Caption: 2D NMR experimental workflow for structural confirmation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. We expect to see a cross-peak between H-4 and H-5 (ortho-coupling) and between H-5 and H-7 (meta-coupling), confirming their positions on the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond 1JCH coupling). This will definitively link the signals at ~7.15 ppm to C-4, ~7.30 ppm to C-5, ~7.55 ppm to C-7, and the signal at ~1.30 ppm to the methyl carbons of the tert-butyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away (2,3JCH).

-

The protons of the tert-butyl group (~1.30 ppm) should show a correlation to the quaternary carbon C-6 (~145 ppm) and the aromatic CH carbon C-5 (~119 ppm).

-

The aromatic proton H-7 (~7.55 ppm) should show correlations to C-5, C-3a, and C-6.

-

The aromatic proton H-5 (~7.30 ppm) should show correlations to C-7, C-3a, and the quaternary carbon of the tert-butyl group (~34 ppm).

-

The aromatic proton H-4 (~7.15 ppm) should show correlations to C-5, C-7a, and C-3a.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal reference standard (δ = 0.00 ppm).[6]

-

Data Acquisition:

-

Acquire a standard 1D 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire a broadband proton-decoupled 1D 13C NMR spectrum.

-

Acquire standard 2D COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing acquisition and processing parameters as necessary for the sample concentration.

-

X-ray Crystallography: The Definitive Structure (When Possible)

While a published crystal structure for this compound was not identified, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. If high-quality crystals can be obtained, this technique provides precise bond lengths, bond angles, and information about the three-dimensional packing of molecules in the solid state. For many benzothiazole derivatives, crystal structures have been successfully determined, often revealing important intermolecular interactions like hydrogen bonding.[11][12]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cooled nitrogen stream (typically 100 K) and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound is a systematic process where each piece of analytical data corroborates the others. Mass spectrometry confirms the molecular formula. FT-IR identifies the key functional groups (amine, aromatic, tert-butyl). 1D NMR provides the number and type of proton and carbon environments. Finally, 2D NMR experiments (COSY, HSQC, and HMBC) act as the ultimate validation, weaving the individual atoms into the confirmed molecular tapestry. The predicted NMR data, cross-referenced and validated through these correlation experiments, provides a high degree of confidence in the final assigned structure of 6-tert-butyl-1,3-benzothiazol-2-amine. This multi-technique, self-validating approach ensures the scientific rigor required for advancing compounds in a drug discovery pipeline.

References

-

ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

-

Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- College of Pharmacy, Al-Qadisiyha University. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.

- Ghoneim, A. M., et al. (2024).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Journal of Global Pharma Technology.

-

nmrshiftdb2. (n.d.). Using nmrshiftdb2. Retrieved from [Link]

-

Al-Otaibi, A. M., et al. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). Historical NMR shift predictions and bibliography. Retrieved from [Link]

-

Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Sajed, T., et al. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

NMRDB.org. (n.d.). HMBC, HSQC NMR prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Guan, Y., et al. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. NREL.

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

- Abdallah, H. H., et al. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. NIH.

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- Lodewyk, M. W., et al. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.

- Google Patents. (n.d.). Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

- Toshima, R., et al. (2025). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm.

-

ACS Publications. (n.d.). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). The crystal structure of tert-butyl 3-(1-benzoyl-5-methyl-3-oxo-4-phenethyl-1,2,3,4-tetrahydropyrazin-2-yl)-1H-indole-1-carboxylate, C33H33N3O4. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. Predict 1H proton NMR spectra [nmrdb.org]

- 10. Visualizer loader [nmrdb.org]

- 11. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

solubility and stability of 2-Amino-6-tert-butylbenzothiazole

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-tert-butylbenzothiazole

Abstract

This technical guide provides a comprehensive framework for characterizing the (CAS: 131395-10-3), a heterocyclic amine of interest in pharmaceutical research and development. Recognizing the limited publicly available experimental data for this specific molecule, this document establishes a robust methodological approach for its characterization. By leveraging established principles of physical chemistry and regulatory stability testing, this guide offers detailed, field-proven protocols for determining critical physicochemical parameters. The well-characterized, structurally related compound Riluzole is used as a practical exemplar to illustrate expected data trends and inform experimental design. This guide is intended for researchers, formulation scientists, and drug development professionals, providing the necessary tools to assess the developability of novel benzothiazole derivatives.

Introduction: The Need for Early-Stage Characterization

This compound belongs to the benzothiazole class of compounds, a scaffold known for a wide spectrum of biological activities and its presence in numerous approved pharmaceuticals.[1][2] As with any new chemical entity (NCE) progressing through the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, manufacturability, and overall therapeutic potential.

Poor aqueous solubility can lead to insufficient drug absorption and high inter-patient variability, while chemical instability can compromise product efficacy, safety, and shelf-life.[3][4] Therefore, a rigorous, early-stage assessment of these properties is a non-negotiable aspect of risk mitigation in drug development.

This guide outlines a systematic workflow for the comprehensive evaluation of this compound, from basic property determination to complex forced degradation studies, ensuring that development decisions are based on a solid foundation of scientific evidence.

Foundational Physicochemical Properties

Before assessing solubility and stability, it is crucial to determine the foundational physicochemical properties of the molecule. These parameters provide the context for interpreting all subsequent data.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Overall workflow for physicochemical characterization.

Core Molecular Properties

The initial step involves confirming the identity and basic properties of the molecule, which are often predicted computationally and confirmed experimentally.

| Property | Value (this compound) | Source | Rationale & Implication |

| Molecular Formula | C₁₁H₁₄N₂S | [5] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 206.31 g/mol | [5] | Essential for all concentration and molarity calculations. |

| IUPAC Name | 6-tert-butyl-1,3-benzothiazol-2-amine | [5] | Unambiguous chemical identifier. |

| XLogP3 (Computed) | 3.7 | [5] | Indicates high lipophilicity, suggesting potentially low aqueous solubility and high membrane permeability (BCS Class II candidate). |

Experimental Determination of pKa

The pKa, or acid dissociation constant, is arguably the most critical parameter influencing solubility. As a weak base (due to the 2-amino group), this compound's ionization state—and thus its solubility—will be highly dependent on pH.

Causality behind Experimental Choice: A potentiometric titration method is chosen for its accuracy and ability to provide a precise pKa value. This method directly measures the pH change of a solution as a titrant is added, allowing for the determination of the inflection point where the molecule is 50% ionized.

Protocol 2.2.1: pKa Determination by Potentiometric Titration

-

Preparation: Prepare a 1-5 mM solution of this compound in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl, recording the pH value after each incremental addition of the titrant.

-